molecular formula C20H19ClN4O3S2 B12462207 N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B12462207
M. Wt: 463.0 g/mol
InChI Key: BHVFTDLWRSLEFE-UHFFFAOYSA-N
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Description

N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps. The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, undergoes alkylation of the sulfur atom followed by acylation of the nitrogen atom . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and phenylpropanamide moiety make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C20H19ClN4O3S2

Molecular Weight

463.0 g/mol

IUPAC Name

N-[5-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C20H19ClN4O3S2/c1-28-16-9-8-14(11-15(16)21)22-18(27)12-29-20-25-24-19(30-20)23-17(26)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,22,27)(H,23,24,26)

InChI Key

BHVFTDLWRSLEFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3)Cl

Origin of Product

United States

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